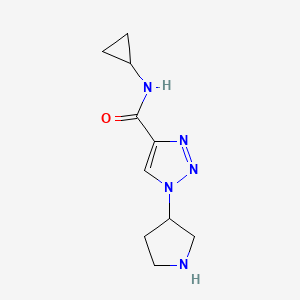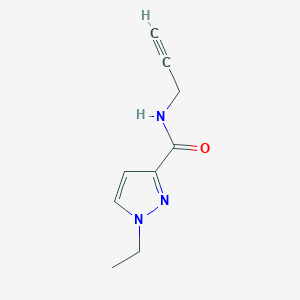
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 1-butyl-1H-pyrazole-4-carbaldehyde with appropriate reagents to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-pyrimidine carboxylic acids.
Reduction: Formation of 4-(1-Butyl-1H-pyrazol-4-yl)-6-aminopyrimidine.
Substitution: Formation of 4-(1-Butyl-1H-pyrazol-4-yl)-6-aminopyrimidine or 4-(1-Butyl-1H-pyrazol-4-yl)-6-thiopyrimidine.
科学研究应用
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
相似化合物的比较
Similar Compounds
- 4-(1-Butyl-1H-pyrazol-4-yl)piperidine
- 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid
- (1-Butyl-1H-pyrazol-4-yl)boronic acid
Uniqueness
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. The chlorine atom in the pyrimidine ring allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C11H13ClN4 |
|---|---|
分子量 |
236.70 g/mol |
IUPAC 名称 |
4-(1-butylpyrazol-4-yl)-6-chloropyrimidine |
InChI |
InChI=1S/C11H13ClN4/c1-2-3-4-16-7-9(6-15-16)10-5-11(12)14-8-13-10/h5-8H,2-4H2,1H3 |
InChI 键 |
QQYQBIKTJCAFKP-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


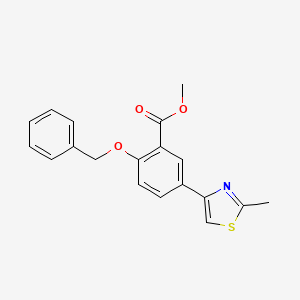
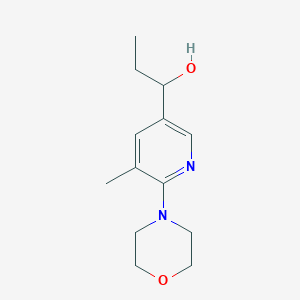
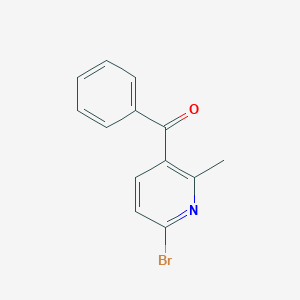
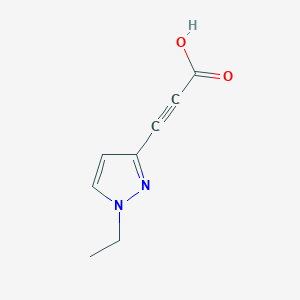
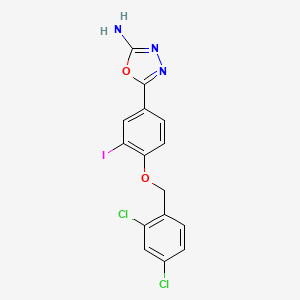
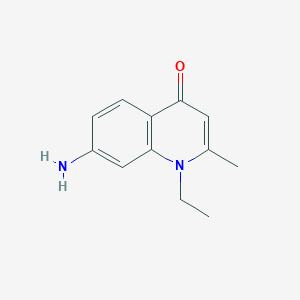
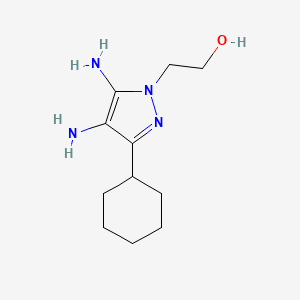
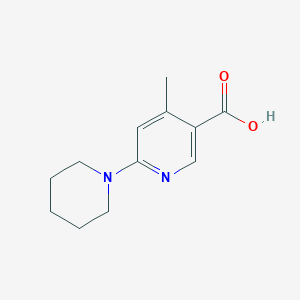

![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)
